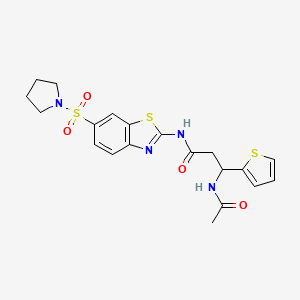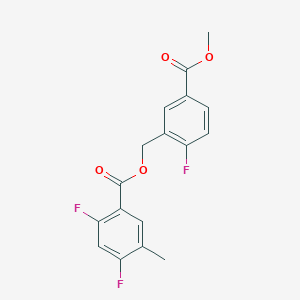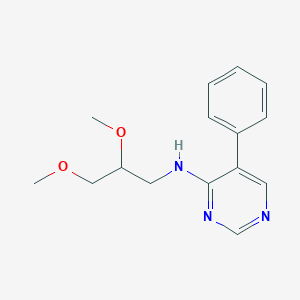![molecular formula C18H18N4O2 B7424743 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole](/img/structure/B7424743.png)
2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the indazole moiety separately, followed by their coupling. One common method involves the reaction of 2-nitrobenzyl bromide with pyrrolidine to form the intermediate 2-nitrophenylmethylpyrrolidine. This intermediate is then reacted with indazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features.
Uniqueness
This compound is unique due to its specific combination of the pyrrolidine and indazole moieties, which confer distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
特性
IUPAC Name |
2-[1-[(2-nitrophenyl)methyl]pyrrolidin-3-yl]indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-22(24)18-8-4-2-6-15(18)11-20-10-9-16(13-20)21-12-14-5-1-3-7-17(14)19-21/h1-8,12,16H,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRKXLVCOZCNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C3C=CC=CC3=N2)CC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-8-methyl-4-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]chromen-2-one](/img/structure/B7424678.png)
![4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-N-(2-methyl-5-nitrophenyl)piperazine-1-carboxamide](/img/structure/B7424690.png)

![N-[(1-fluorocyclohexyl)methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7424702.png)
![Methyl 3-[[4-[[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]amino]benzoyl]amino]propanoate](/img/structure/B7424708.png)
![N-(4-acetamido-3-chlorophenyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B7424710.png)
![Dimethyl 5-[[4-(methoxycarbonylamino)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7424718.png)
![2-N,6-N-bis[(3,4-difluorophenyl)methyl]pyridine-2,6-dicarboxamide](/img/structure/B7424725.png)
![Dimethyl 5-[[4-(azepane-1-carbonyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7424728.png)
![potassium;(2S)-3-(1H-indol-3-yl)-2-[1-(4-morpholin-4-ylphenyl)ethylcarbamoylamino]propanoate](/img/structure/B7424736.png)

![N-[(1-ethoxycyclopentyl)methyl]-7-fluoro-4-oxochromene-2-carboxamide](/img/structure/B7424755.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7424775.png)
